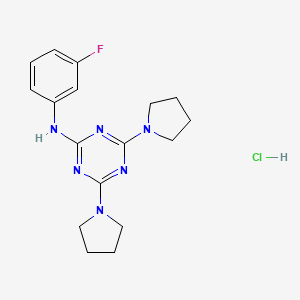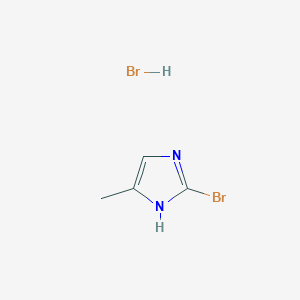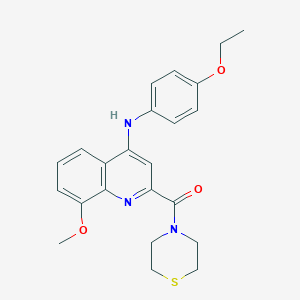![molecular formula C11H14BrNO2 B2644970 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2167451-09-2](/img/structure/B2644970.png)
5-Bromo-2-[(oxan-3-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-2-[(oxan-3-yl)methoxy]pyridine” is a chemical compound. It is used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6BrNO . Its molecular weight is 188.02 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Antiviral Activity
A study investigated the synthesis and biological evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their application in antiviral therapies. These compounds demonstrated significant inhibitory activity against retroviruses in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Synthetic Chemistry and Catalysis
Research on novel synthesis methods for heterocyclic compounds showcases the role of 5-bromo-2-[(oxan-3-yl)methoxy]pyridine derivatives in developing new synthetic pathways. These compounds serve as key intermediates in the synthesis of complex molecules with potential applications in materials science and catalysis (Morgentin et al., 2009).
Material Science
In material science, the synthesis of iminopyridine palladium(II) complexes, using derivatives of this compound, has shown potential in ethylene dimerization catalysis. These findings contribute to the development of selective catalysts for industrial chemical processes (Nyamato et al., 2015).
Corrosion Inhibition
A study exploring the inhibition of carbon steel corrosion in acidic medium containing chloride identified that newly synthesized phenolic Schiff bases compounds, which can be derived from this compound, exhibit significant protective properties. This application is crucial for enhancing the durability of metal components in harsh environmental conditions (El-Lateef et al., 2015).
Spectroscopic and Photophysical Studies
Investigations into the spectroscopic and photophysical properties of compounds, including 5-Bromo-2-(trifluoromethyl)pyridine, contribute to our understanding of the molecular structure and behavior of such compounds under various conditions. These studies are foundational for the development of new materials with specific optical properties (Vural & Kara, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-(oxan-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBFMBPPAKPGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,4'-bipyridin]-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2644889.png)
![Ethyl 2-(2-(4-ethoxyphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2644891.png)

![N-(4-bromophenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2644893.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenylbutanamide](/img/structure/B2644894.png)

![8-(3-methoxyphenyl)-1-methyl-3-nonyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2644896.png)


![Ethyl 2-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2644905.png)

